5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in pharmaceutical chemistry due to its potential biological activities. Pyrrolidine compounds, characterized by a five-membered nitrogen-containing ring, are known for their role as scaffolds in drug discovery, particularly in the development of bioactive molecules. This compound features both amino and methoxyethyl substituents, which may influence its pharmacological properties and interactions with biological targets.
The compound is synthesized through various organic chemistry methods, often involving the functionalization of pyrrolidine rings. Research has highlighted its relevance in medicinal chemistry, particularly in the development of new therapeutic agents.
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be classified under the category of heterocyclic compounds, specifically as a pyrrolidine derivative. Pyrrolidines are recognized for their diverse applications in medicinal chemistry and their structural versatility.
The synthesis of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be approached through several methods, including:
For instance, one method involves the use of iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can subsequently undergo dipolar cycloaddition to form pyrrolidine derivatives . The choice of catalyst and reaction conditions significantly influences yield and selectivity.
The molecular structure of 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one consists of a pyrrolidine ring with an aminoethyl group at one position and a methoxyethyl group at another. The presence of these substituents enhances the molecule's hydrophilicity and potential interactions with biological targets.
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one can participate in various chemical reactions typical of pyrrolidine derivatives, including:
Research has shown that pyrrolidine derivatives can exhibit significant reactivity due to their nitrogen atom's basicity and ability to stabilize positive charges during reactions . This reactivity is crucial for developing new compounds with desired biological activities.
The mechanism of action for 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one likely involves interactions with specific biological targets such as enzymes or receptors. Its amino group may facilitate hydrogen bonding with target sites, enhancing binding affinity.
Studies have indicated that pyrrolidine-based compounds can modulate various biochemical pathways, including those involved in neurotransmission and enzyme inhibition. For example, modifications on the pyrrolidine scaffold have been linked to increased potency against certain kinases .
Relevant analyses suggest that the presence of methoxy groups enhances lipophilicity while maintaining some level of hydrophilicity due to the amino group, which is beneficial for drug-like properties .
5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has potential applications in:
Research continues to explore its efficacy as part of hybrid compounds aimed at enhancing therapeutic outcomes against various diseases . The versatility of pyrrolidine derivatives like this compound makes them valuable in ongoing drug discovery efforts.
The systematic IUPAC name for the compound is 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, which precisely defines its molecular framework. This nomenclature specifies three critical structural features: (1) a pyrrolidin-2-one core (a five-membered lactam ring), (2) a 2-aminoethyl substituent at the 5-position (beta to the carbonyl), and (3) a 2-methoxyethyl group attached to the ring nitrogen [5] [7]. The numbering prioritizes the lactam carbonyl (C2=O), positioning C5 as the carbon adjacent to the carbonyl.
Isomeric variations are significant due to:
The canonical SMILES COCCN1C(CCN)CCC1=O encodes connectivity, confirming the aminoethyl side chain on the ring carbon and the methoxyethyl group on nitrogen [5] [8].
The compound has a molecular formula of C₉H₁₈N₂O₂, confirmed by high-resolution mass spectrometry across multiple sources [1] [5] [7]. Its molecular weight is 186.25 g/mol, calculated as follows:
Table 1: Elemental Composition and Molecular Properties
| Property | Value | Remarks |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | Confirmed by PubChem CID 53415040 [1] |
| Exact Mass | 186.1368 g/mol | HRMS (theoretical) |
| Monoisotopic Mass | 186.1368 Da | [M]⁺ peak in mass spectrometry |
| Heavy Atom Count | 13 | N₂O₂ + C₉ |
| Complexity | 181 | Computed topological complexity index |
The formula satisfies the degree of unsaturation calculation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR spectra based on structural analogs [4] [9]:
Table 2: Key ¹H NMR Signal Assignments
| Chemical Shift (δ) | Multiplicity | Proton Count | Assignment |
|---|---|---|---|
| 3.35 | Singlet | 3H | Methoxy group (–OCH₃) |
| 3.50–3.60 | Multiplet | 4H | Methylene adjacent to ether/amine |
| 2.70–2.80 | Multiplet | 4H | Ring methylenes α to carbonyl/N |
| 2.50 | Triplet | 2H | Aminoethyl terminal CH₂ |
| 1.80–1.90 | Multiplet | 2H | Ring CH₂ (C4 position) |
Infrared (IR) Spectroscopy
Characteristic absorption bands (cm⁻¹) [4] [9]:
Mass Spectrometry
Table 3: Key Spectroscopic Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| IR (cm⁻¹) | 1675 (s) | Lactam carbonyl stretch |
| 3350 (br) | N–H stretch (amine) | |
| 1120 (m) | C–O–C ether stretch | |
| MS (m/z) | 187.14 [M + H]⁺ | Molecular ion |
| 170.11 | Loss of NH₃ | |
| ¹³C NMR (δ) | 175.8 | Lactam carbonyl carbon |
| 58.9 | Methoxy carbon |
Though single-crystal X-ray diffraction data for this specific compound is unavailable, conformational behavior can be inferred from structurally related pyrrolidinone derivatives [4] [7] [9].
Ring Conformation:
Side Chain Orientation:
Packing Interactions:
In crystalline analogs (e.g., substituted pyrrolidinones):
The lack of experimental crystallographic data for this specific compound represents a significant research gap. Future studies should aim to grow single crystals suitable for X-ray diffraction to validate predicted conformations and intermolecular interactions.
Table 4: Compound Nomenclature Reference
| Nomenclature Type | Name/Symbol | Source |
|---|---|---|
| IUPAC Name | 5-(2-Aminoethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | [1] [5] |
| Canonical SMILES | COCCN1C(CCN)CCC1=O | [5] [8] |
| InChI | InChI=1S/C9H18N2O2/c1-13-7-6-11-8(4-5-10)2-3-9(11)12/h8H,2-7,10H2,1H3 | [5] |
| InChI Key | ZMMBFWSYTXFAJS-UHFFFAOYSA-N | [5] |
| Synonyms | 1-(2-Methoxyethyl)-5-(2-aminoethyl)-2-pyrrolidinone | [3] [8] |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4